Pyrazolo[1,5-a]pyrimidine 4e
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-21649 is a small molecule drug initially developed by Merck Sharp & Dohme Corporation. It functions as an inhibitor of tyrosine-protein kinase receptor FLT3 and as an antagonist of vascular endothelial growth factor receptor and vascular endothelial growth factor receptor 2. This compound is primarily investigated for its potential therapeutic applications in treating neoplasms and hemic and lymphatic diseases, including acute myeloid leukemia and solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-21649 involves multiple steps, including the formation of organic heterocyclic compounds. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of L-21649 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would be optimized for yield, purity, and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
L-21649 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of L-21649 .
Scientific Research Applications
L-21649 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine-protein kinase receptors and vascular endothelial growth factor receptors.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a therapeutic agent for treating acute myeloid leukemia and solid tumors.
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine
Mechanism of Action
L-21649 exerts its effects by inhibiting the activity of tyrosine-protein kinase receptor FLT3 and antagonizing vascular endothelial growth factor receptor and vascular endothelial growth factor receptor 2. This inhibition disrupts cellular signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another tyrosine-protein kinase receptor inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor targeting various tyrosine-protein kinase receptors.
Axitinib: A selective inhibitor of vascular endothelial growth factor receptors.
Uniqueness of L-21649
L-21649 is unique due to its dual inhibition of tyrosine-protein kinase receptor FLT3 and antagonism of vascular endothelial growth factor receptor and vascular endothelial growth factor receptor 2. This dual mechanism provides a broader therapeutic potential compared to other similar compounds that may target only one receptor type .
Properties
Molecular Formula |
C23H24N4OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H24N4OS/c1-2-9-26(10-3-1)11-12-28-21-6-4-18(5-7-21)20-14-24-23-22(15-25-27(23)16-20)19-8-13-29-17-19/h4-8,13-17H,1-3,9-12H2 |
InChI Key |
VOYMOBPSYVKQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CSC=C5)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.